2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole
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Overview
Description
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are characterized by a fused ring system consisting of a pyrimidine ring and an indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method is the three-component synthesis, which combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . This method involves a sequential combination of the Sonogashira reaction with [3+3] cyclocondensation.
Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes . This method provides a versatile route to synthesize various pyrimidoindole derivatives under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidoindole oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidoindole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidoindole oxides, while substitution reactions can produce a variety of functionalized pyrimidoindole derivatives.
Scientific Research Applications
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole can be compared with other pyrimidoindole derivatives, such as:
- 2,4,5,7-Tetramethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole
- 2,5,7-Trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
These compounds share a similar core structure but differ in the number and position of methyl groups or the degree of hydrogenation. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
CAS No. |
61467-28-5 |
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Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C14H18N2/c1-10-4-5-14-12(8-10)11(2)13-6-7-15(3)9-16(13)14/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
DJHRDZZCULOFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CN(CCC3=C2C)C |
Origin of Product |
United States |
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